
1-(1-Phenyl-1H-tetrazol-5-YL)piperazine
Overview
Description
1-(1-Phenyl-1H-tetrazol-5-yl)piperazine is a chemical compound with the molecular formula C11H14N6 It is characterized by the presence of a phenyl group attached to a tetrazole ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine typically involves the reaction of phenylhydrazine with cyanogen azide to form 1-phenyl-1H-tetrazole. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenyl-1H-tetrazol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while substitution reactions can produce a variety of substituted tetrazole-piperazine compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing tetrazole moieties can act as microtubule destabilizers, which are essential for cancer therapy. Studies have shown that derivatives of 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine exhibit antiproliferative effects against various cancer cell lines, including prostate (DU-145) and cervical (HeLa) cancer cells. For instance, one study reported that certain derivatives demonstrated significant cytotoxic activity compared to doxorubicin, a standard chemotherapy agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against specific bacterial strains, indicating potential applications in treating infections.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving phenylhydrazine and carbonyl compounds. Its derivatives have been synthesized to enhance specific biological activities or improve pharmacokinetic profiles.
Derivative | Structure Features | Biological Activity |
---|---|---|
6f | Thio-substituted | Potent against DU-145 |
6j | Sulfonamide linkage | Significant cytotoxicity |
6m | Bromophenyl group | Enhanced efficacy |
Study on Cytotoxicity
A series of novel derivatives of 1-(4-substituted)-4-(3-((1-(substituted)-1H-tetrazol-5-yl)thio)propyl)piperazine were synthesized and evaluated for their cytotoxic activities. The results indicated that several compounds exhibited IC50 values comparable to or lower than doxorubicin, highlighting their potential as anticancer agents .
Mechanistic Insights
Mechanistic studies have suggested that the anticancer activity of these compounds may involve tubulin binding and disruption of microtubule dynamics. This mechanism is critical in understanding how these compounds can be developed into effective therapeutic agents against cancer .
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Phenyl-1H-tetrazol-5-yl)piperazine can be compared with other similar compounds, such as:
- 1-(1-Phenyl-1H-tetrazol-5-yl)imidazole
- 1-(1-Phenyl-1H-tetrazol-5-yl)triazole
- 1-(1-Phenyl-1H-tetrazol-5-yl)pyrazole
These compounds share the tetrazole ring but differ in the attached heterocyclic ring
Biological Activity
1-(1-Phenyl-1H-tetrazol-5-YL)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15ClN6
- Molecular Weight : 248.73 g/mol
- Chemical Structure : The compound features a tetrazole ring, which is known for its role in enhancing biological activity through various mechanisms.
Antioxidant Properties
Research indicates that compounds containing tetrazole moieties often exhibit significant antioxidant activity. The tetrazole ring can stabilize free radicals, thus reducing oxidative stress in biological systems. This property is crucial for potential applications in treating diseases associated with oxidative damage.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, particularly xanthine oxidase (XO). A study demonstrated that derivatives of this compound could serve as potent inhibitors of XO, with some achieving IC50 values as low as 0.031 μM, indicating a strong potential for the treatment of gout and related conditions due to reduced uric acid production .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its derivatives have been tested against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the tetrazole moiety enhances the compound's ability to penetrate bacterial membranes and exert its effects .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The nitrogen atoms in the tetrazole ring can form hydrogen bonds with active sites on target proteins, facilitating enzyme inhibition.
- Electron Delocalization : The aromatic nature of the phenyl group allows for electron delocalization, which can stabilize reactive intermediates during biochemical reactions.
Study on Xanthine Oxidase Inhibition
In a detailed study, researchers synthesized a series of derivatives based on the piperazine scaffold. They found that modifications to the tetrazole moiety significantly influenced inhibitory potency against XO. The most effective derivative was characterized by an IC50 value comparable to established drugs like topiroxostat .
Compound | IC50 (μM) | Mechanism |
---|---|---|
2s | 0.031 | Mixed-type inhibition |
Topiroxostat | 0.021 | Competitive inhibition |
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound derivatives against various pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 4 μg/mL |
E. coli | 8 μg/mL |
Pseudomonas aeruginosa | 16 μg/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine?
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a propargyl-substituted piperazine intermediate is reacted with azidobenzene derivatives in a 1:2 ratio of H₂O:DCM, using CuSO₄·5H₂O and sodium ascorbate as catalysts. Reaction progress is monitored by TLC (hexane:ethyl acetate, 1:2), and purification involves column chromatography (silica gel, ethyl acetate:hexane, 1:8) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.4 ppm) and piperazine methylene groups (δ 2.5–3.8 ppm). For triazole derivatives, a singlet at δ ~7.9–8.2 ppm confirms the triazole proton .
- LCMS : Molecular ion peaks (e.g., m/z 397.1685 [M⁺] for triazole derivatives) validate molecular weight .
- High-resolution mass spectrometry (HRMS) : Used to confirm exact mass and elemental composition .
Q. How are preliminary bioactivity assays designed for this compound?
Initial screens for analgesic, anti-inflammatory, or anticancer activity involve:
- In vitro models : Cell viability assays (e.g., MTT) against cancer cell lines.
- In vivo models : Rodent models for pain (e.g., hot-plate test) or inflammation (e.g., carrageenan-induced edema) .
Advanced Research Questions
Q. How can low yields in triazole ring formation be optimized?
- Catalyst optimization : Adjust CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) ratios to enhance regioselectivity .
- Solvent systems : Test polar aprotic solvents (e.g., DMF) or mixed solvents (DCM:H₂O) to improve reaction kinetics .
- Temperature control : Extended stirring (6–7 hours at RT) ensures completion .
Q. What strategies resolve contradictions in crystallographic data?
- Software refinement : Use SHELXL for high-resolution refinement, particularly for twinned crystals or disordered regions .
- Validation tools : Cross-check with CCDC databases and employ Rint values to assess data quality .
Q. How can structure-activity relationships (SAR) guide analog design?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring to enhance binding affinity to serotonin receptors .
- Scaffold modifications : Replace the tetrazole ring with triazoles or pyrazoles to modulate pharmacokinetic properties .
Substituent | Biological Activity | Reference |
---|---|---|
2-Fluorophenyl | Improved 5-HT receptor binding | |
4-Nitrophenyl | Enhanced anticancer activity |
Q. What computational methods predict target interactions?
- Molecular docking : Use AutoDock Vina to model interactions with targets like 5-HT receptors or kinases. For example, triazole derivatives show hydrogen bonding with Ser159 and Tyr175 residues in 5-HT2A .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .
Q. Methodological Challenges
Q. How to address inconsistencies in pharmacological data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., IC₅₀ calculations using GraphPad Prism).
- Off-target screening : Use kinase profiling panels to rule out nonspecific effects .
Q. What are best practices for handling reactive intermediates?
Properties
IUPAC Name |
1-(1-phenyltetrazol-5-yl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJXVAVZMPQAIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.